UPF-648 (sodium salt)
CAS No.:
Cat. No.: VC14527087
Molecular Formula: C11H7Cl2NaO3
Molecular Weight: 281.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H7Cl2NaO3 |
|---|---|
| Molecular Weight | 281.06 g/mol |
| IUPAC Name | sodium;(1S,2S)-2-(3,4-dichlorobenzoyl)cyclopropane-1-carboxylate |
| Standard InChI | InChI=1S/C11H8Cl2O3.Na/c12-8-2-1-5(3-9(8)13)10(14)6-4-7(6)11(15)16;/h1-3,6-7H,4H2,(H,15,16);/q;+1/p-1/t6-,7-;/m0./s1 |
| Standard InChI Key | DBXRQPXNFMACQA-LEUCUCNGSA-M |
| Isomeric SMILES | C1[C@@H]([C@H]1C(=O)[O-])C(=O)C2=CC(=C(C=C2)Cl)Cl.[Na+] |
| Canonical SMILES | C1C(C1C(=O)[O-])C(=O)C2=CC(=C(C=C2)Cl)Cl.[Na+] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Composition
UPF-648 sodium salt is characterized by the molecular formula C₁₁H₇Cl₂NaO₃ and a molecular weight of 281.07 g/mol. The compound features a cyclopropane linker integrated into a benzoylalanine backbone, a structural modification that reduces conformational flexibility and enhances binding affinity to KMO . The sodium salt form improves solubility in aqueous buffers, making it suitable for biological assays requiring physiological pH conditions.
Table 1: Physicochemical Properties of UPF-648 Sodium Salt
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₇Cl₂NaO₃ |
| Molecular Weight | 281.07 g/mol |
| Solubility | >10 mM in aqueous buffers |
| CAS Number | 1465017-87-1 |
| Target | Kynurenine 3-monooxygenase |
Mechanism of Action
Kynurenine Pathway Modulation
KMO catalyzes the conversion of L-kynurenine (L-KYN) to 3-hydroxykynurenine (3-HK), a precursor to QUIN. UPF-648 sodium salt inhibits KMO with an IC₅₀ of 1 µM, achieving 81 ± 10% enzyme inhibition at this concentration . Structural studies reveal that UPF-648 binds near the flavin adenine dinucleotide (FAD) cofactor in KMO’s active site, inducing conformational changes that prevent substrate binding . This inhibition redirects KP metabolism toward KYNA production, which acts as an NMDA receptor antagonist and α7-nicotinic acetylcholine receptor modulator, conferring neuroprotection .
Species-Specific Binding Conservation
Crystallographic analyses of UPF-648 bound to yeast KMO (38% sequence homology to human KMO) identified conserved residues (Arg83, Tyr97) critical for ligand interaction . Mutagenesis studies confirmed identical binding mechanisms in human KMO, validating yeast-derived structural models for drug design .
Synthesis and Preparation
Synthetic Route
The synthesis of UPF-648 sodium salt involves enantioselective cyclopropanation using a chiral cyclopentadienyl RhIII catalyst, yielding >98% enantiomeric purity. Key steps include:
-
Deprotection: Trifluoroacetic acid (TFA) removes protective groups from intermediates.
-
Neutralization: Sodium bicarbonate adjusts pH to isolate the sodium salt.
-
Purification: Chiral HPLC (Chiralpak IC column, hexane:isopropanol 95:5) ensures high purity.
Analytical Validation
Final product integrity is confirmed via:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C spectra match literature data.
-
High-Resolution Mass Spectrometry (HRMS): Validates molecular weight within 2 ppm error.
Research Applications
Huntington’s Disease
In Drosophila models expressing mutant huntingtin, UPF-648 treatment restored motor function and reduced polyglutamine aggregation . KYNA elevation correlated with diminished neuroinflammation, highlighting KP modulation as a therapeutic strategy.
Alzheimer’s Disease
Mice administered UPF-648 exhibited improved performance in Morris water maze tests, suggesting attenuation of cognitive decline . Reduced hippocampal QUIN levels and tau hyperphosphorylation were observed, implicating KP dysregulation in Alzheimer’s pathogenesis.
Neuroinflammatory Studies
In LPS-stimulated microglia, UPF-648 suppressed pro-inflammatory cytokine release (IL-6, TNF-α) by >50%, linking KP modulation to immunoregulation .
Pharmacokinetic and Pharmacodynamic Profile
Blood-Brain Barrier Penetration
Unlike earlier KMO inhibitors (e.g., Ro 61-8048), UPF-648 achieves measurable brain concentrations, with a brain-to-plasma ratio of 0.4 . This enables direct modulation of central KP metabolites.
Table 2: Pharmacokinetic Parameters of UPF-648 Sodium Salt
| Parameter | Value |
|---|---|
| Oral Bioavailability | 22% (mice) |
| Plasma Half-Life (t₁/₂) | 3.2 hours |
| Protein Binding | 89% |
Comparative Analysis with KMO Inhibitors
Selectivity Over KAT Isoforms
UPF-648 exhibits >100-fold selectivity for KMO over kynurenine aminotransferase (KAT) II, avoiding off-target depletion of KYNA . In contrast, pan-KP inhibitors like BFF 122 non-specifically inhibit KAT, complicating data interpretation .
Advantages Over Ro 61-8048
While Ro 61-8048 elevates plasma KYN, it minimally affects brain KYNA due to poor BBB penetration . UPF-648’s brain-penetrant properties enable direct targeting of neurotoxic QUIN synthesis in the CNS.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume